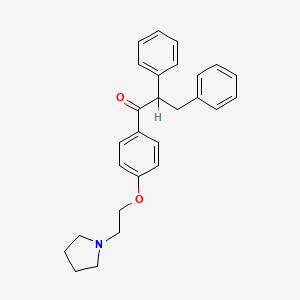
Diethyl (3-methylpenta-1,2-dien-1-yl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl (3-methylpenta-1,2-dien-1-yl)phosphonate is an organophosphorus compound with the molecular formula C10H19O3P. It is characterized by the presence of a phosphonate group attached to a 3-methylpenta-1,2-dien-1-yl moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (3-methylpenta-1,2-dien-1-yl)phosphonate typically involves the reaction of diethyl phosphite with an appropriate alkyne or allene precursor under controlled conditions. One common method involves the use of ethane-1,2-diamine as a reagent . The reaction is carried out in a suitable solvent, such as tetrahydrofuran (THF), at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl (3-methylpenta-1,2-dien-1-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonate oxides.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield phosphonate oxides, while reduction can produce phosphine derivatives.
Applications De Recherche Scientifique
Diethyl (3-methylpenta-1,2-dien-1-yl)phosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially in the design of new pharmaceuticals with improved efficacy and reduced side effects.
Mécanisme D'action
The mechanism of action of diethyl (3-methylpenta-1,2-dien-1-yl)phosphonate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl (4-methylpenta-1,2-dien-1-yl)phosphonate: Similar in structure but with a different position of the methyl group.
Diethyl (1,3-dithian-2-yl)phosphonate: Contains a dithiane ring instead of the allene moiety.
Diethyl (3-methylbuta-1,2-dien-1-yl)phosphonate: Similar but with a shorter carbon chain.
Uniqueness
Diethyl (3-methylpenta-1,2-dien-1-yl)phosphonate is unique due to its specific allene structure, which imparts distinct reactivity and properties compared to other phosphonate compounds. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
32395-12-3 |
|---|---|
Formule moléculaire |
C10H19O3P |
Poids moléculaire |
218.23 g/mol |
InChI |
InChI=1S/C10H19O3P/c1-5-10(4)8-9-14(11,12-6-2)13-7-3/h9H,5-7H2,1-4H3 |
Clé InChI |
FPNYTCLMOFTVFN-UHFFFAOYSA-N |
SMILES canonique |
CCC(=C=CP(=O)(OCC)OCC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(4-Cyanophenyl)ethenyl]naphthalene-1-carbonitrile](/img/structure/B14682086.png)
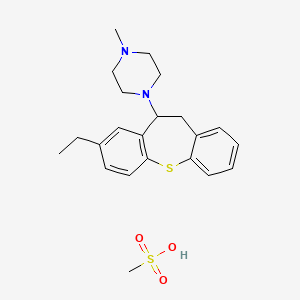
![Ethyl 2-(5-aminopyrimido[5,4-e][1,2,4]triazin-3-yl)acetate](/img/structure/B14682095.png)
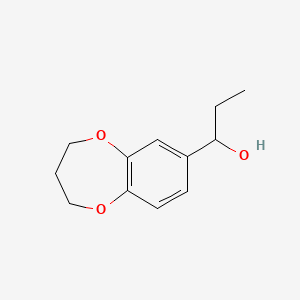
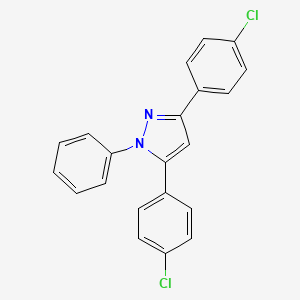
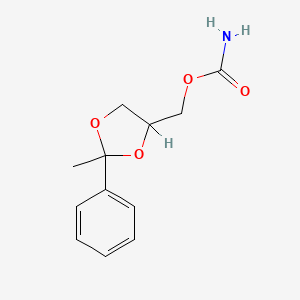
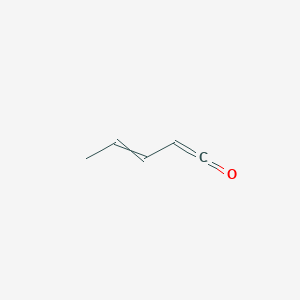

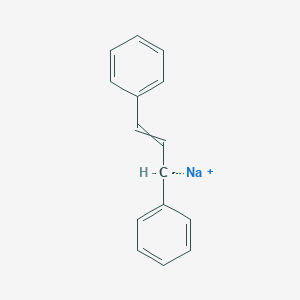
![2-[Acetyl(2,3-dimethylphenyl)amino]benzoic acid](/img/structure/B14682145.png)
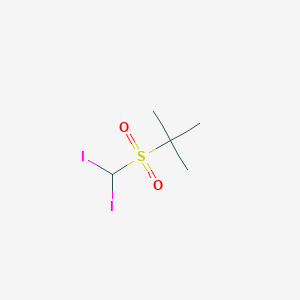
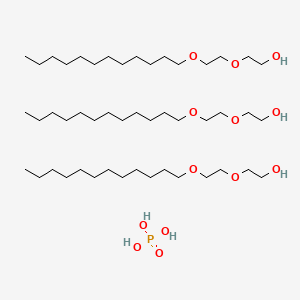
![{4-[Chloro(diphenyl)methyl]phenyl}(phenyl)methanone](/img/structure/B14682164.png)
